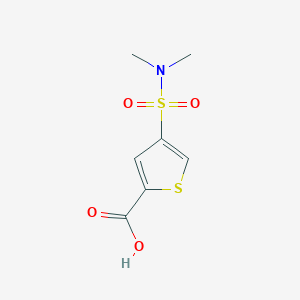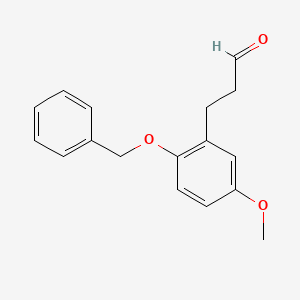
5-Methoxy-2-(phenylmethoxy)-benzenepropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- typically begins with benzene derivatives as starting materials.
Reaction Steps: The compound can be synthesized through a series of reactions including alkylation, methylation, and etherification.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Types of Reactions:
Oxidation: Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield a wide range of products depending on the substituents involved.
科学的研究の応用
Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other chemical products.
作用機序
The mechanism by which Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
類似化合物との比較
Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- is unique due to its specific structural features. Similar compounds include:
Benzenepropanal, 4-methoxy-2-(phenylmethoxy)-
Benzenepropanal, 3-methoxy-2-(phenylmethoxy)-
Benzenepropanal, 2-methoxy-3-(phenylmethoxy)-
These compounds differ in the position of the methoxy and phenylmethoxy groups on the benzene ring, leading to variations in their chemical properties and applications.
特性
分子式 |
C17H18O3 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC名 |
3-(5-methoxy-2-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C17H18O3/c1-19-16-9-10-17(15(12-16)8-5-11-18)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
InChIキー |
LMXNTRCLEYQURQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
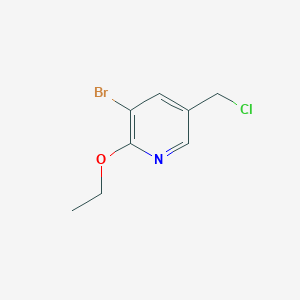
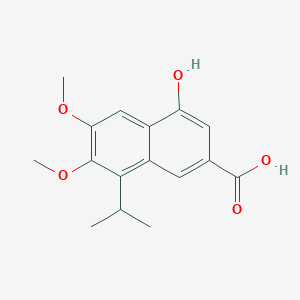
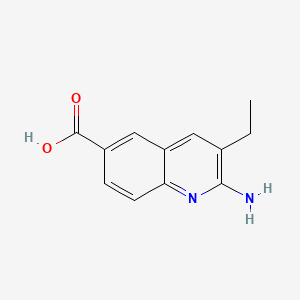
![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
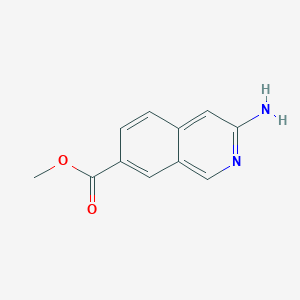
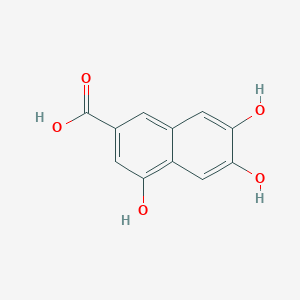
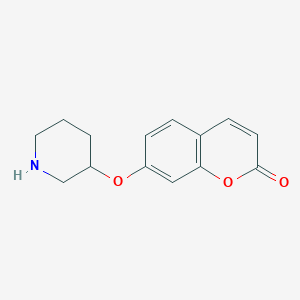
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
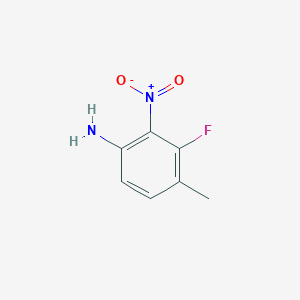
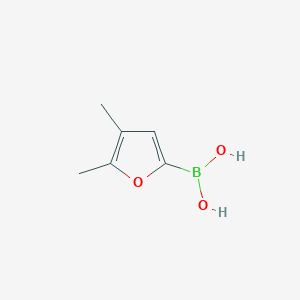
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
